molecular formula C21H22ClN3O3 B3578783 1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide

1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide

Cat. No.: B3578783
M. Wt: 399.9 g/mol
InChI Key: RWZRSFXIVZDNDX-UHFFFAOYSA-N
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Description

1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a benzoyl group and a chlorophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-benzoyl-4-chloroaniline with ethyl 4-piperidinecarboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scale-up synthesis techniques to ensure high yield and purity. Methods such as continuous flow synthesis and batch processing are employed to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. It binds to gamma-aminobutyric acid (GABA) receptors, inhibiting the binding of GABA and thereby modulating neuronal excitability. This action makes it a potential candidate for neurological research .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloroacetyl-2-[[(2-benzoyl-4-chlorophenyl)(2-chloroacetyl)amino]methylene]hydrazide
  • N-(2-benzoyl-4-chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide

Uniqueness

1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide stands out due to its unique combination of a piperidine ring with benzoyl and chlorophenyl groups, which imparts distinct chemical and biological properties. Its ability to interact with GABA receptors sets it apart from other similar compounds .

Properties

IUPAC Name

1-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c22-16-6-7-18(17(12-16)20(27)14-4-2-1-3-5-14)24-19(26)13-25-10-8-15(9-11-25)21(23)28/h1-7,12,15H,8-11,13H2,(H2,23,28)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZRSFXIVZDNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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